Cas no 940802-86-8 (1-(2-Phenylethenesulfonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)piperazine)
1-(2-Phenylethenesulfonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-phenylethenesulfonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)piperazine
- EN300-26615524
- 940802-86-8
- UPCMLD0ENAT5879602:001
- Z29527640
- 1-(2-Phenylethenesulfonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)piperazine
-
- Inchi: 1S/C21H24N2O3S2/c24-21(19-16-27-20-9-5-4-8-18(19)20)22-11-13-23(14-12-22)28(25,26)15-10-17-6-2-1-3-7-17/h1-3,6-7,10,15-16H,4-5,8-9,11-14H2/b15-10+
- InChI Key: FUUROIWXSBFISQ-XNTDXEJSSA-N
- SMILES: S(/C=C/C1C=CC=CC=1)(N1CCN(C(C2=CSC3CCCCC=32)=O)CC1)(=O)=O
Computed Properties
- Exact Mass: 416.12283498g/mol
- Monoisotopic Mass: 416.12283498g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 674
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 94.3Ų
1-(2-Phenylethenesulfonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26615524-0.05g |
1-(2-phenylethenesulfonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)piperazine |
940802-86-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
1-(2-Phenylethenesulfonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)piperazine Related Literature
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 1-(2-Phenylethenesulfonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)piperazine
Recent Advances in the Study of 1-(2-Phenylethenesulfonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)piperazine (CAS: 940802-86-8)
The compound 1-(2-Phenylethenesulfonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)piperazine (CAS: 940802-86-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and mechanistic insights.
Recent studies have highlighted the role of this compound as a potent inhibitor of specific protein-protein interactions (PPIs) involved in inflammatory pathways. The structural analysis reveals that the sulfonyl and carbonyl groups in the molecule play a critical role in binding to the target proteins, thereby modulating their activity. Molecular docking simulations have further elucidated the binding modes, providing a foundation for structure-activity relationship (SAR) studies.
In vitro and in vivo experiments have demonstrated the compound's efficacy in reducing inflammatory markers in models of chronic inflammation. Notably, the compound exhibits a favorable pharmacokinetic profile, with good oral bioavailability and minimal off-target effects. These findings suggest its potential as a lead candidate for the development of novel anti-inflammatory agents.
Further investigations into the compound's mechanism of action have identified its interaction with key signaling pathways, including NF-κB and MAPK. These pathways are central to the regulation of immune responses, and the compound's ability to selectively inhibit them underscores its therapeutic potential. Additionally, recent toxicity studies have shown that the compound has a high safety margin, further supporting its candidacy for clinical development.
In conclusion, 1-(2-Phenylethenesulfonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)piperazine represents a promising scaffold for the development of new anti-inflammatory drugs. Ongoing research is focused on optimizing its pharmacological properties and exploring its applications in other disease models. The compound's unique chemical structure and biological activity make it a valuable subject for future studies in medicinal chemistry and drug discovery.
940802-86-8 (1-(2-Phenylethenesulfonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)piperazine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)